molecular formula C7H14O2 B8546123 2-(2-Methylallyl)-1,3-propanediol

2-(2-Methylallyl)-1,3-propanediol

Cat. No. B8546123
M. Wt: 130.18 g/mol
InChI Key: LSRWBNVBEAVXME-UHFFFAOYSA-N
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Patent
US09181186B2

Procedure details

To a solution of lithium aluminum hydride (9.20 g) in THF (250 mL) was slowly added a solution of dimethyl 2-(2-methylallyl)malonate (13.0 g) in THF (20 mL) at 0° C. The reaction mixture was heated under reflux for 2 hr. Water (60 mL) and 15% aqueous sodium hydroxide solution (72 mL) were added to the reaction mixture, and the mixture was filtered and extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/petroleum ether) to give the title compound (4.80 g) as a yellow oil.
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
72 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][C:8](=[CH2:19])[CH2:9][CH:10]([C:15](OC)=[O:16])[C:11](OC)=[O:12].O.[OH-].[Na+]>C1COCC1>[CH3:19][C:8](=[CH2:7])[CH2:9][CH:10]([CH2:15][OH:16])[CH2:11][OH:12] |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
9.2 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
13 g
Type
reactant
Smiles
CC(CC(C(=O)OC)C(=O)OC)=C
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
O
Name
Quantity
72 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hr
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate/petroleum ether)

Outcomes

Product
Name
Type
product
Smiles
CC(CC(CO)CO)=C
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: CALCULATEDPERCENTYIELD 52.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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